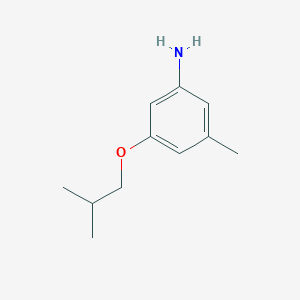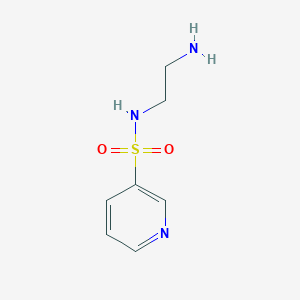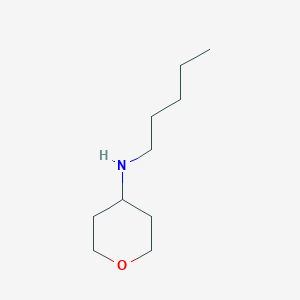
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . This compound features two pyrazole rings, which are five-membered heterocyclic structures containing nitrogen atoms. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol involves the reduction of ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature. The reaction is typically stirred for about 2 hours to ensure complete reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle reactive chemicals like LiAlH₄.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to modify the pyrazole rings.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or LiAlH₄ are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole rings.
Aplicaciones Científicas De Investigación
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with molecular targets through its pyrazole rings. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dimethyl-1H-pyrazol-5-yl)methanol
- 1,4-Dimethyl-1H-indol-5-yl diethylcarbamate
Uniqueness
What sets (1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol apart is the presence of two pyrazole rings, which can engage in diverse chemical reactions and interactions. This dual-ring structure provides a versatile platform for various scientific applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C9H12N4O |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
(2,4-dimethylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-6-3-12-13(2)8(6)9(14)7-4-10-11-5-7/h3-5,9,14H,1-2H3,(H,10,11) |
Clave InChI |
XJBCCUGHWWUDSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)C)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


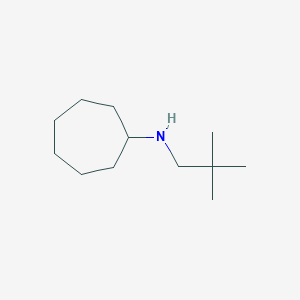

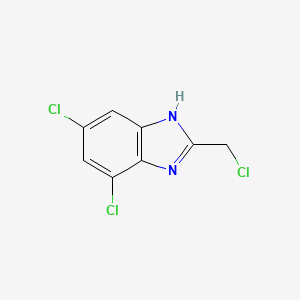

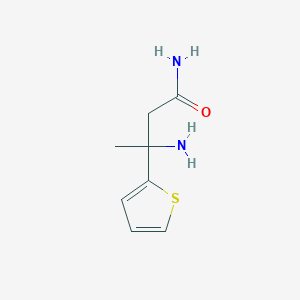
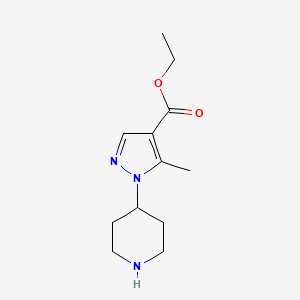
![4-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307288.png)



